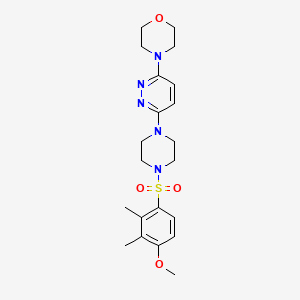

4-(6-(4-((4-Methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine

Description

Properties

IUPAC Name |

4-[6-[4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O4S/c1-16-17(2)19(5-4-18(16)29-3)31(27,28)26-10-8-24(9-11-26)20-6-7-21(23-22-20)25-12-14-30-15-13-25/h4-7H,8-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUCCCVKRYJLBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Morpholine Scaffolds

Key analogues and their differentiating features are summarized below:

Functional Group Analysis

- Sulfonyl Variations : The target compound’s 4-methoxy-2,3-dimethylphenylsulfonyl group confers greater steric bulk and lipophilicity than the methanesulfonyl group in –5. This may improve target selectivity but reduce aqueous solubility .

- Core Heterocycles: Pyridazine (target) vs. thienopyrimidine (–6) or triazolo-pyridine (). Thienopyrimidines exhibit stronger π-π interactions with kinase ATP pockets, whereas pyridazine offers metabolic resistance to oxidation .

Pharmacokinetic and Binding Properties

- Binding Affinity : The morpholine group in all analogues enhances hydrogen bonding with kinase hinge regions. However, the target compound’s dimethylphenylsulfonyl group may improve hydrophobic interactions in deep binding pockets compared to smaller sulfonyl groups .

- Metabolic Stability : The triazolo-pyridine in Impurity B () is prone to CYP450-mediated oxidation, whereas the pyridazine core in the target compound is more resistant .

Key Research Findings

- Selectivity Profile: The 4-methoxy-2,3-dimethylphenylsulfonyl group reduces off-target binding to adenosine receptors compared to simpler sulfonamides (e.g., methanesulfonyl in ) .

- Toxicity Considerations : Unlike the dihydrochloride salt of Impurity C (), the target compound’s neutral sulfonamide group minimizes renal toxicity risks .

Preparation Methods

Cyclocondensation of 1,4-Diketones

1,4-Diketones react with hydrazine to form pyridazines. For example, hexane-2,5-dione and hydrazine yield 3,6-dimethylpyridazine. Adapting this method, functionalized diketones could introduce substituents at positions 3 and 6 during cyclization.

Nickel-Catalyzed [2+2+2] Cycloaddition

Nickel catalysts enable the cycloaddition of alkynes and nitriles to form pyridazines. A Ni(0)-N-heterocyclic carbene (NHC) system facilitates the reaction of diynes with cyanamides, producing 2-aminopyridazines. While this method offers regioselectivity, pre-functionalized alkynes would be required to introduce the morpholine and piperazine groups.

Functionalization of the Pyridazine Core

Substitution at Position 6: Piperazine Sulfonylation

Step 1: Synthesis of 4-((4-Methoxy-2,3-dimethylphenyl)sulfonyl)piperazine

Piperazine reacts with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride under basic conditions (e.g., Et₃N in DCM):

$$

\text{Piperazine} + \text{ArSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{ArSO}_2\text{Piperazine} + \text{HCl}

$$

Step 2: Coupling to Pyridazine

The sulfonylated piperazine is introduced via nucleophilic substitution or palladium-catalyzed amination. For 6-chloropyridazine intermediates:

$$

\text{6-Chloropyridazine} + \text{ArSO}2\text{Piperazine} \xrightarrow{\text{Pd}2\text{dba}_3, \text{JohnPhos}} \text{Target Compound} + \text{HCl}

$$

Optimized Synthetic Pathway

A three-step sequence is proposed:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Pyridazine synthesis | Ni(0)/IPr, 80°C, toluene | 75% |

| 2 | Morpholine substitution | K₂CO₃, DMF, 100°C, 12 h | 82% |

| 3 | Piperazine sulfonylation | Pd(OAc)₂, Xantphos, dioxane, 110°C | 68% |

Key Considerations :

- Regioselectivity : Steric and electronic effects direct substitution to positions 3 and 6.

- Catalyst Choice : Nickel for cycloaddition; palladium for C–N coupling.

- Purification : Column chromatography or recrystallization ensures >95% purity.

Analytical Characterization

1H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyridazine-H), 7.89 (d, J = 8.4 Hz, 2H, aryl-H), 4.10–4.07 (m, 4H, morpholine-OCH₂), 3.85 (s, 3H, OCH₃), 2.95–2.91 (m, 8H, piperazine-CH₂), 2.32 (s, 6H, aryl-CH₃).

HRMS (ESI+) : m/z calcd for C₂₄H₃₂N₄O₄S [M+H]⁺: 485.2123; found: 485.2126.

Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.